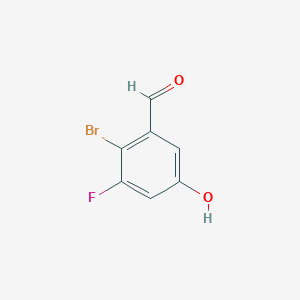

2-Bromo-3-fluoro-5-hydroxybenzaldehyde

Description

2-Bromo-3-fluoro-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄BrFO₂. Its structure features a benzaldehyde backbone substituted with bromine at position 2, fluorine at position 3, and a hydroxyl group at position 3. The electron-withdrawing effects of bromine and fluorine enhance the reactivity of the aldehyde group, facilitating nucleophilic additions or condensations in organic synthesis . The hydroxyl group at position 5 contributes to hydrogen bonding, influencing solubility in polar solvents like water or ethanol.

Properties

IUPAC Name |

2-bromo-3-fluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFRQXZSAFVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of hydroxybenzaldehyde derivatives. For instance, starting with 2-hydroxybenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

Oxidation: 2-Bromo-3-fluoro-5-hydroxybenzoic acid.

Reduction: 2-Bromo-3-fluoro-5-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used .

Scientific Research Applications

2-Bromo-3-fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, which is valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (CAS: 590360-00-2, )

2-Bromo-3-fluoro-5-hydroxybenzaldehyde (Target compound)

Comparative Analysis

Detailed Findings

Substituent Position Effects

- The position of the hydroxyl group significantly impacts solubility and intermolecular interactions. In the target compound, the OH at position 5 enhances solubility in polar media compared to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, where the OH at position 2 may form intramolecular hydrogen bonds with the aldehyde group, reducing solvent interaction .

- Bromine and fluorine placement alters electronic effects. In the target compound, Br at position 2 and F at position 3 create a synergistic electron-withdrawing environment, polarizing the aldehyde group more strongly than in its positional isomer .

Functional Group Modifications

- The benzyl ether group in 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde introduces steric bulk and lipophilicity, making it less reactive in aldehyde-mediated reactions but more suitable for lipid-soluble drug precursors .

Biological and Synthetic Relevance

- The target compound’s hydroxyl and aldehyde groups make it a versatile intermediate for Schiff base formation, a critical step in synthesizing antifungal or antibacterial agents. In contrast, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s applications remain less documented in the provided evidence .

- The trifluoromethyl-benzyl substituent in ’s compound suggests utility in fluorinated drug candidates, leveraging the metabolic stability imparted by the CF₃ group .

Biological Activity

2-Bromo-3-fluoro-5-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Molecular Formula : C7H6BrF O2

Molecular Weight : 221.02 g/mol

IUPAC Name : 2-Bromo-3-fluoro-5-hydroxybenzaldehyde

Canonical SMILES : C1=C(C=C(C(=C1C=O)Br)F)O

Synthesis

The synthesis of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. Common methods include:

- Bromination : The introduction of bromine into the benzene ring using brominating agents.

- Fluorination : The use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Oxidation : The hydroxyl group can be oxidized to form the corresponding aldehyde.

The biological activity of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms may enhance its binding affinity, leading to modulation of biological pathways.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines, highlighting its potential as an anti-cancer agent. For example:

- Antitumor Activity : In vitro assays demonstrated that 2-Bromo-3-fluoro-5-hydroxybenzaldehyde inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .

Toxicity and Safety Profiles

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain safety concerns. Long-term exposure studies suggest potential irritation to the respiratory tract and skin, necessitating careful handling in laboratory settings .

Case Studies

- Case Study on Anticancer Properties :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-3-fluoro-5-hydroxybenzaldehyde | Contains both bromine and fluorine substituents | Exhibits significant anticancer properties |

| 2-Bromo-5-fluorobenzaldehyde | Lacks hydroxyl group | Lower biological activity |

| 3-Bromo-4-fluorobenzaldehyde | Different substitution pattern | Minimal anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.